molecular formula C13H10Cl2F2N2O3S B2883703 5,6-dichloro-N-[2-(3,4-difluorophenoxy)ethyl]pyridine-3-sulfonamide CAS No. 1788623-77-7

5,6-dichloro-N-[2-(3,4-difluorophenoxy)ethyl]pyridine-3-sulfonamide

Cat. No.: B2883703
CAS No.: 1788623-77-7
M. Wt: 383.19
InChI Key: TZQGKOQLZYDVOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 5,6-dichloro-N-[2-(3,4-difluorophenoxy)ethyl]pyridine-3-sulfonamide consists of a pyridine ring with chloro and difluorophenoxy substituents. The precise arrangement of atoms and bonds can be visualized using computational tools or crystallographic data .

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Synthesis of Sulfonamides : The paper by Rozentsveig et al. (2013) describes a method for synthesizing N-(Imidazo[1,2‐a]pyridin‐3‐yl)‐ and N‐(Imidazo[2,1‐b][1,3]thiazol‐5‐yl)sulfonamides, which might relate to the synthesis of compounds similar to your query. This process involves nucleophilic addition and cyclization, proposing a mechanism for forming heterocyclic derivatives (Rozentsveig et al., 2013).

  • Synthesis of Pyridine Sulfonamides : Another relevant research by Nakayama et al. (2011) focuses on the synthesis of N-[2-(2,4-Difluorophenoxy)trifluoromethyl-3-pyridyl]sulfonamides, a closely related compound. The study examines the inhibitory activities of these compounds toward secretory phospholipase A₂ (Nakayama et al., 2011).

Biological and Pharmacological Applications

  • Novel Antioxidants Synthesis : A study by Saddala and Pradeepkiran (2019) elaborates on the synthesis and biological evaluation of novel dihydropyridine analogs, including sulfonamide derivatives, highlighting their potential as antioxidants (Saddala & Pradeepkiran, 2019).

  • Enzyme Inhibitory Activity : Stellenboom and Baykan (2019) investigate new pyridine-2,6-dicarboxamide derivatives containing sulfonamide groups, evaluating their potential as inhibitors for carbonic anhydrase and cholinesterase (Stellenboom & Baykan, 2019).

Structural and Chemical Analysis

  • Electronic Effects in Self-Assembled Heterodimetallic Podates : Edder et al. (2000) explore the electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active heterodimetallic podates. This research provides insights into the structural implications of sulfonamide modifications (Edder et al., 2000).

  • Crystal Structure Analysis : Suchetan et al. (2013) present a crystal structure analysis of a sulfonamide derivative, which could offer insights into the structural properties of related compounds (Suchetan et al., 2013).

Future Directions

: Sigma-Aldrich Product Information : Crystal Structure of Ethyl 5,6-dichloro-2-methyl-2,3-dihydro-1 : Chemsrc: 5,6-Dichloropyridine-3-sulfonamide : NIST Chemistry WebBook: 3,5-dichloropyridine : Smolecule: 5,6-dichloro-N-[2-(3,4-difluorophenoxy)ethyl]pyridine-3-sulfonamide

Properties

IUPAC Name

5,6-dichloro-N-[2-(3,4-difluorophenoxy)ethyl]pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2F2N2O3S/c14-10-6-9(7-18-13(10)15)23(20,21)19-3-4-22-8-1-2-11(16)12(17)5-8/h1-2,5-7,19H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQGKOQLZYDVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCNS(=O)(=O)C2=CC(=C(N=C2)Cl)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.